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Compound of Interest

Compound Name: Isobellidifolin

Cat. No.: B1236160 Get Quote

Xanthones (9H-xanthen-9-ones) are a class of organic compounds featuring a tricyclic

dibenzo-γ-pyrone framework. Their biological activity is largely dependent on the type and

position of various functional groups attached to this core structure. Isobellidifolin is a

substituted xanthone that has been isolated from plant species such as Schultesia lisianthoides

and Gentiana algida.[1]

The core structure consists of a xanthene nucleus with a ketone group at position 9.

Isobellidifolin is specifically functionalized with three hydroxyl groups at positions 1, 3, and 8,

and a methoxy group at position 5. This substitution pattern is crucial for its chemical reactivity

and biological interactions.

Physicochemical Data
Quantitative data for isobellidifolin is summarized in the table below, providing key identifiers

and physical properties for research and laboratory use.
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Property Value Reference(s)

IUPAC Name
1,3,8-trihydroxy-5-

methoxyxanthen-9-one
[1]

Synonyms Isobellidifolin [2]

CAS Number 552-00-1 [2][3]

Molecular Formula C₁₄H₁₀O₆ [3]

Molecular Weight 274.23 g/mol [2][3]

Appearance Solid [4]

Purity
95% ~ 99% (Commercially

available)
[5]

Spectroscopic Characterization
Detailed spectroscopic analyses are essential for the unambiguous identification and structural

elucidation of natural products. While specific, comprehensive spectral datasets for

isobellidifolin are not readily available in the cited literature, its structure allows for the

prediction of key spectroscopic features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals

corresponding to the aromatic protons on the two benzene rings, a sharp singlet for the

methoxy group protons (typically δ 3.8-4.0 ppm), and broad singlets for the hydroxyl protons,

which are exchangeable with D₂O. The aromatic protons would appear as doublets and

triplets depending on their coupling partners.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display 14 distinct signals. This

includes the characteristic signal for the ketone carbonyl carbon (C-9) at a downfield

chemical shift (typically > δ 180 ppm), signals for the oxygenated aromatic carbons, non-

oxygenated aromatic carbons, and a signal for the methoxy carbon (typically δ 55-60 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption

bands for O-H stretching of the hydroxyl groups (a broad band around 3200-3500 cm⁻¹),

C=O stretching of the ketone group (around 1650 cm⁻¹), C-O stretching for the ether linkage
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and phenols (around 1000-1300 cm⁻¹), and C=C stretching for the aromatic rings (around

1450-1600 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the

compound, with the molecular ion peak [M]⁺ appearing at m/z 274.23. High-resolution mass

spectrometry (HRMS) would further confirm the elemental composition (C₁₄H₁₀O₆).

Biological Activity of Isobellidifolin
Isobellidifolin is reported to possess potent biological activities, primarily as an antifungal

agent and a free-radical scavenger.

Antifungal Activity
The compound has demonstrated inhibitory effects against several fungal strains. This activity

is a promising area for the development of new therapeutic agents, especially given the rise of

resistant fungal pathogens.

Fungal Strain Activity Type Reported Value Reference(s)

Microsporum

gypseum

Minimum Inhibitory

Concentration (MIC)
50 µg/mL [3]

Trichophyton rubrum
Minimum Inhibitory

Concentration (MIC)
50 µg/mL [3]

Trichophyton

mentagrophytes

Minimum Inhibitory

Concentration (MIC)
50 µg/mL [3]

Note: The source for the MIC values states that they have not been independently confirmed

and are for reference only.[3]

Antioxidant Activity
Isobellidifolin is also described as a free radical scavenger and antioxidant compound.[2][3]

This activity is common among phenolic compounds like xanthones and is attributed to the

ability of the hydroxyl groups to donate hydrogen atoms to neutralize free radicals, thereby

preventing oxidative damage to cells.
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Experimental Protocols
Detailed and reproducible methodologies are critical for scientific research. The following

sections provide standardized protocols for the isolation of isobellidifolin from natural sources

and the determination of its antifungal activity.

Isolation and Purification Workflow
The following protocol is a representative method for the isolation of xanthones from plant

material, based on common phytochemical techniques.
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1. Plant Material Collection & Preparation
(e.g., air-dried Gentiana root powder)

2. Solvent Extraction
(Maceration or Soxhlet with Methanol/Ethanol)

3. Liquid-Liquid Partitioning
(Partition crude extract against solvents of increasing polarity, e.g., hexane, chloroform, ethyl acetate)

4. Fraction Selection
(Select chloroform/ethyl acetate fraction based on TLC analysis for xanthone presence)

5. Column Chromatography
(Silica gel column with a gradient solvent system, e.g., Hexane:EtOAc)

6. Sub-fraction Collection & Analysis
(Collect fractions and monitor via TLC)

7. Preparative HPLC
(Purify target compound from active sub-fractions using a C18 column)

8. Structure Elucidation
(Confirm identity of pure Isobellidifolin using NMR, MS, IR)

Click to download full resolution via product page

Caption: General workflow for the isolation and purification of Isobellidifolin.

Methodology:
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Preparation: Air-dry and grind the plant material (e.g., roots of a Gentiana species) to a fine

powder.

Extraction: Extract the powdered material exhaustively with methanol at room temperature.

Concentrate the resulting solution in vacuo to obtain a crude extract.

Partitioning: Suspend the crude extract in water and partition it successively with solvents of

increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

Fraction Selection: Analyze the different fractions using Thin Layer Chromatography (TLC).

Xanthone-rich fractions (typically the chloroform and ethyl acetate fractions) are selected for

further separation.

Column Chromatography: Subject the selected fraction to column chromatography on a

silica gel column. Elute the column with a gradient of n-hexane and ethyl acetate to separate

the components based on polarity.

Fraction Pooling: Collect the eluted fractions and monitor them by TLC. Pool fractions

containing the compound of interest (as indicated by a reference standard or UV

visualization).

Final Purification: Perform final purification of the pooled fractions using preparative High-

Performance Liquid Chromatography (HPLC) on a reverse-phase (C18) column to yield pure

isobellidifolin.

Structure Confirmation: Confirm the identity and purity of the isolated compound using

spectroscopic methods (MS, ¹H-NMR, ¹³C-NMR).

Antifungal Minimum Inhibitory Concentration (MIC)
Assay
The following broth microdilution protocol is a standard method for determining the MIC of an

antifungal agent.[6][7]
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Preparation

Assay Setup (96-Well Plate)

Incubation & Readout

1. Prepare Isobellidifolin Stock
(Dissolve in DMSO)

3. Serial Dilution
(Create 2-fold dilutions of Isobellidifolin in broth across plate)

2. Prepare Fungal Inoculum
(Adjust culture to 0.5 McFarland standard)

4. Inoculation
(Add standardized fungal suspension to all wells)

5. Add Controls
(Positive: fungus + broth; Negative: broth only)

6. Incubation
(Incubate plate at 35°C for 24-48 hours)

7. Determine MIC
(Lowest concentration with no visible fungal growth)

Click to download full resolution via product page

Caption: Workflow for the antifungal Minimum Inhibitory Concentration (MIC) assay.

Methodology:

Stock Solution: Prepare a stock solution of isobellidifolin in dimethyl sulfoxide (DMSO).
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Inoculum Preparation: Culture the test fungus on an appropriate agar medium. Suspend

fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further

dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to the final required

inoculum density.

Plate Preparation: In a 96-well microtiter plate, add culture broth to all wells. Perform a two-

fold serial dilution of the isobellidifolin stock solution across the wells.

Inoculation: Add the standardized fungal inoculum to each well, ensuring the final DMSO

concentration is non-inhibitory.

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth

only) on each plate.

Incubation: Incubate the plate at 35°C for 24 to 48 hours.

MIC Determination: The MIC is defined as the lowest concentration of isobellidifolin that

causes complete visual inhibition of fungal growth.

Potential Mechanism of Action: A Logical
Investigation Workflow
While the specific molecular targets and signaling pathways of isobellidifolin are not yet

elucidated, its structural similarity to other bioactive flavonoids and xanthones suggests

potential interactions with key cellular pathways like PI3K/Akt or MAPK.[8] Determining the

precise mechanism of action is a critical next step in its development as a potential therapeutic

agent. The following diagram outlines a logical workflow for such an investigation.
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Observed Phenotype
(e.g., Antifungal Activity)

1. Target Identification
(Affinity chromatography, yeast-two-hybrid, computational docking)

2. Pathway Analysis
(Transcriptomics, Proteomics, Phosphoproteomics on treated cells)

3. Hypothesis Generation
(Identify modulated pathways, e.g., Ergosterol Biosynthesis, Cell Wall Integrity, Stress Response)

4. Target Validation
(Gene knockout/knockdown, enzyme inhibition assays, overexpression studies)

5. In Vivo Confirmation
(Test hypothesis in a relevant infection model)

Click to download full resolution via product page

Caption: Logical workflow for investigating the mechanism of action of Isobellidifolin.

This workflow provides a systematic approach, starting from the observed biological effect and

moving towards target identification, pathway analysis, and final validation. Such studies are

essential to fully understand the therapeutic potential and molecular basis of isobellidifolin's

activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.researchgate.net/figure/13-C-and-1-H-NMR-spectral-data-of-compounds-1-d-in-ppm-J-in-Hz_tbl1_38099764
https://pubmed.ncbi.nlm.nih.gov/21244637/
https://pubmed.ncbi.nlm.nih.gov/21244637/
https://pharmacy.hebmu.edu.cn/trywhx/resources/43/20196516236.pdf
https://www.scielo.br/j/jbchs/a/fLVKdwFGNjBYQDVvp5kVfBs/?lang=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC6155947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6155947/
https://scispace.com/pdf/minimum-inhibitory-concentration-mic-assay-for-antifungal-2z9ea34446.pdf
https://www.researchgate.net/publication/308756387_Minimum_Inhibitory_Concentration_MIC_Assay_for_Antifungal_Drugs
https://dacemirror.sci-hub.se/journal-article/79e263494a6dd027bcf7cb5983c3b726/moon2005.pdf
https://www.benchchem.com/product/b1236160#understanding-the-xanthone-structure-of-isobellidifolin
https://www.benchchem.com/product/b1236160#understanding-the-xanthone-structure-of-isobellidifolin
https://www.benchchem.com/product/b1236160#understanding-the-xanthone-structure-of-isobellidifolin
https://www.benchchem.com/product/b1236160#understanding-the-xanthone-structure-of-isobellidifolin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1236160?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

